An In-depth Technical Guide to 1,3-Benzodioxol-4-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 1,3-Benzodioxol-4-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzodioxol-4-amine, an aromatic amine featuring a benzodioxole moiety, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural characteristics impart specific reactivity, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. This technical guide provides a comprehensive overview of the chemical properties, structural details, and known biological activities of 1,3-Benzodioxol-4-amine. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its role as a potential modulator of the auxin signaling pathway in plants.
Chemical Structure and Identification
1,3-Benzodioxol-4-amine is characterized by a benzene ring fused to a five-membered dioxole ring, with an amine group substituted at the 4-position.[1][2] This arrangement is also known by synonyms such as 4-amino-1,3-benzodioxole and 2,3-methylenedioxyaniline.[3][4][5]
Table 1: Structural and Identification Data for 1,3-Benzodioxol-4-amine
| Identifier | Value |
| IUPAC Name | 1,3-benzodioxol-4-amine[3][6] |
| CAS Number | 1668-84-4[1][3][4] |
| Molecular Formula | C₇H₇NO₂[1][3][4] |
| SMILES | C1OC2=CC=CC(=C2O1)N[1][3] |
| InChI | InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2[1][3][5] |
| InChI Key | KQMXPHISFRKBJP-UHFFFAOYSA-N[1][3][6] |
Physicochemical Properties
The physical and chemical properties of 1,3-Benzodioxol-4-amine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 1,3-Benzodioxol-4-amine
| Property | Value |
| Molecular Weight | 137.14 g/mol [1][3][4] |
| Appearance | Solid[5][6] |
| Melting Point | 32-33 °C[6] |
| Boiling Point | 256.2 °C at 760 mmHg[1][6] |
| Density | 1.332 g/cm³[1] |
| Flash Point | 117.4 °C[1] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų[4] |
| logP | 0.9975[4] |
Experimental Protocols
Synthesis of 1,3-Benzodioxol-4-amine
The synthesis of 1,3-Benzodioxol-4-amine is typically achieved through the reduction of its nitro precursor, 4-nitrobenzo[d]dioxole.[1][2] A common and efficient method for this transformation is palladium-catalyzed hydrogenation.
3.1.1. Step 1: Nitration of 1,3-Benzodioxole to 4-Nitrobenzo[d]dioxole
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Materials: 1,3-Benzodioxole, concentrated Nitric Acid (65%-68%), Water, Ice.
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Procedure:
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In a reaction vessel, prepare a solution of concentrated nitric acid in water.
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Slowly add 1,3-benzodioxole dropwise to the nitric acid solution while maintaining the temperature at 60-65 °C.
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After the addition is complete, heat the mixture to 90 °C and stir for 2 hours.
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Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.
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The solid product, 4-nitrobenzo[d]dioxole, will precipitate.
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Filter the solid, wash with cold water, and dry.
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3.1.2. Step 2: Catalytic Reduction of 4-Nitrobenzo[d]dioxole
Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of nitroarenes to anilines.
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Materials: 4-nitrobenzo[d]dioxole, Palladium on carbon (5% or 10% Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate), Hydrogen gas source.
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Procedure:
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Dissolve 4-nitrobenzo[d]dioxole in a suitable solvent in a hydrogenation vessel.
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Carefully add a catalytic amount of Pd/C to the solution.
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Seal the vessel and purge it with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,3-Benzodioxol-4-amine.
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The crude product can be further purified by recrystallization or column chromatography.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and quantifying 1,3-Benzodioxol-4-amine.
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Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) is commonly used. A gradient elution may be necessary to achieve optimal separation from impurities.
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Sample Preparation:
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Accurately weigh a small amount of the 1,3-Benzodioxol-4-amine sample.
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Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
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Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
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-
Analysis:
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Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.
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Monitor the elution of the compound using the UV detector at a suitable wavelength (determined by UV-Vis spectroscopy).
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The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.
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Quantification can be achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
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Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of 1,3-Benzodioxol-4-amine. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Biological Activity and Signaling Pathway
1,3-Benzodioxol-4-amine and its derivatives have been investigated for a range of biological activities. Notably, it has been identified as a potential auxin receptor agonist, which can promote root growth in plants.[1] Auxins are a class of plant hormones that play a critical role in regulating various aspects of plant growth and development.
The canonical auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4]
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In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.
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In the presence of auxin: Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn leads to various physiological responses, such as cell elongation and division.
As a potential auxin agonist, 1,3-Benzodioxol-4-amine is thought to mimic the action of natural auxins by binding to the TIR1/AFB receptor and promoting the degradation of Aux/IAA repressors.
Applications and Future Perspectives
The unique structure of 1,3-Benzodioxol-4-amine makes it a versatile intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] Its derivatives have been explored for their potential anti-inflammatory and anticancer properties.[1] In agriculture, its role as a plant growth regulator highlights its utility in enhancing crop development.[1]
Future research may focus on the development of novel synthetic methodologies to access a wider range of derivatives of 1,3-Benzodioxol-4-amine. Further investigation into its biological activities could lead to the discovery of new therapeutic agents or more effective agrochemicals. Elucidating the precise molecular interactions of this compound with its biological targets will be crucial for understanding its mechanism of action and for the rational design of new, more potent analogues.
Safety Information
1,3-Benzodioxol-4-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1,3-Benzodioxol-4-amine | 1668-84-4 [smolecule.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

